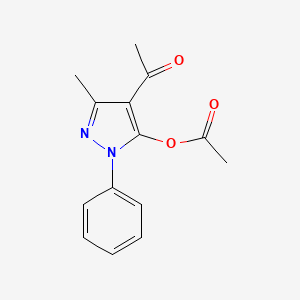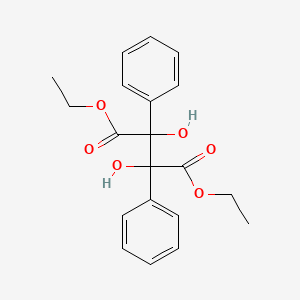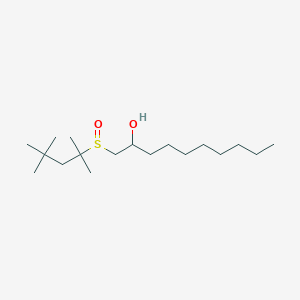![molecular formula C20H20N2O12S3 B14491202 2,2'-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid] CAS No. 63561-56-8](/img/structure/B14491202.png)
2,2'-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid] is a complex organic compound characterized by its sulfonyl and diacetylamino functional groups. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The process begins with the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid to produce benzenesulfonic acid . This intermediate is then subjected to further reactions to introduce the diacetylamino groups under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where benzene is treated with sulfuric acid
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid] undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of its functional groups.
Nucleophilic Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of sulfonamides and other derivatives.
Common Reagents and Conditions
Sulfuric Acid: Used for sulfonation reactions.
Acetic Anhydride: Utilized for introducing diacetylamino groups.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various sulfonamides, sulfonyl chlorides, and other derivatives that retain the core structure of the original compound .
Aplicaciones Científicas De Investigación
2,2’-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid] has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical reagent in enzyme assays and protein labeling.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,2’-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid] involves its interaction with molecular targets through its sulfonyl and diacetylamino groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity and function. The compound’s ability to undergo electrophilic aromatic substitution also plays a role in its reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic Acid: A simpler sulfonic acid derivative with similar sulfonation reactions.
2,5-Diaminobenzenesulfonic Acid: Another sulfonic acid derivative used in dye synthesis.
Uniqueness
2,2’-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid] is unique due to the presence of both sulfonyl and diacetylamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a broader range of applications and interactions compared to simpler sulfonic acid derivatives .
Propiedades
Número CAS |
63561-56-8 |
|---|---|
Fórmula molecular |
C20H20N2O12S3 |
Peso molecular |
576.6 g/mol |
Nombre IUPAC |
5-(diacetylamino)-2-[4-(diacetylamino)-2-sulfophenyl]sulfonylbenzenesulfonic acid |
InChI |
InChI=1S/C20H20N2O12S3/c1-11(23)21(12(2)24)15-5-7-17(19(9-15)36(29,30)31)35(27,28)18-8-6-16(10-20(18)37(32,33)34)22(13(3)25)14(4)26/h5-10H,1-4H3,(H,29,30,31)(H,32,33,34) |
Clave InChI |
QOMZPWVUYQQUHV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=CC(=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)N(C(=O)C)C(=O)C)S(=O)(=O)O)S(=O)(=O)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Nitroacetyl)phenyl]acetamide](/img/structure/B14491123.png)
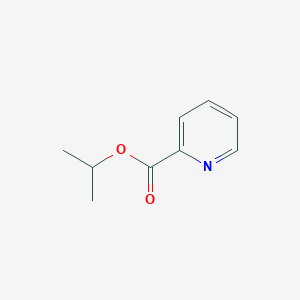
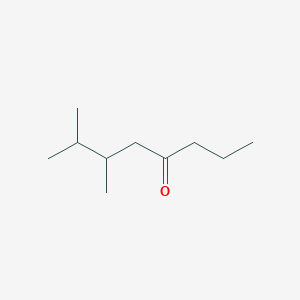
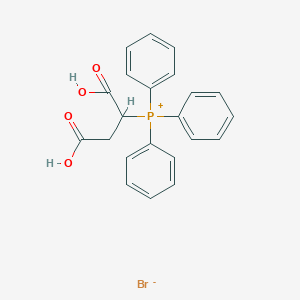
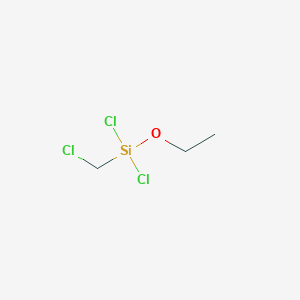
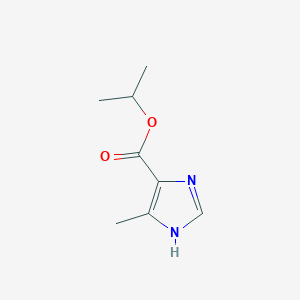
![7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B14491166.png)
![4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14491171.png)
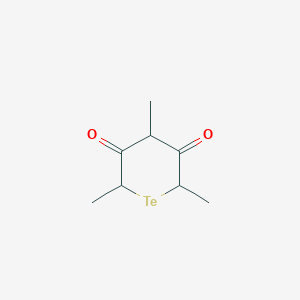
![Benzothiazolium, 3-ethyl-2-[2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-1-butenyl]-6-methyl-, iodide](/img/structure/B14491179.png)
![3,3',4,4'-Tetrahydro[6,6'-bi-2lambda~6~,1-benzothiazine]-2,2,2',2'(1H,1'H)-tetrone](/img/structure/B14491182.png)
